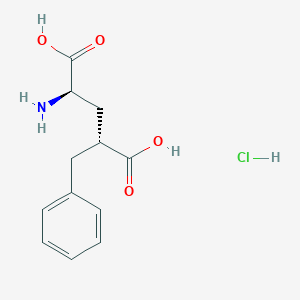

(2R,4R)-2-Amino-4-benzylpentanedioic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of derivatives similar to (4R)-4-Benzyl-D-glutamic acid HCl has been extensively studied. For instance, the crystal structure and absolute configuration of (+)-2-Benzylglutamic acid hydrobromide dihydrate were determined using three-dimensional X-ray intensity data. This research provides insight into the conformation of the glutamic acid carbon skeleton, which differs from other analyzed glutamic acids due to internal rotations of the C–C bonds, highlighting the unique and complicated three-dimensional hydrogen bond network (Ashida, Sasada, & Kakudo, 1967).

Neuropharmacology

Glutamic acid is the major excitatory neurotransmitter in the mammalian central nervous system (CNS). It plays a crucial role in physiological processes and is associated with various neurodegenerative disorders. Research into Glu receptor antagonists, acting at different receptor sites (e.g., NMDA, AMPA), has provided potential therapeutic agents for diseases like cerebral ischemia, epilepsy, and Alzheimer's disease. These findings are significant for the development of neuroprotectants in neurodegenerative diseases (Catarzi, Colotta, & Varano, 2007).

Polymer Science

The study of double hydrophilic block copolymers, consisting of a Jeffamine block and poly(L-glutamic acid), demonstrated the synthesis of thermoresponsive micelles. These findings have implications for creating materials with specific temperature-responsive behaviors, potentially useful in drug delivery systems and materials science (Agut, Brûlet, Taton, & Lecommandoux, 2007).

Prodrug Development

Research on novel prodrugs activated to cytotoxic alkylating agents by carboxypeptidase G2 explores the synthesis and viability of tumor cell lines in the presence of these compounds. This approach aims at developing anticancer agents that are activated at the tumor site, potentially reducing side effects and increasing efficacy (Springer et al., 1990).

Biosynthetic Routes

The development of monodisperse derivatives of poly(α,L-glutamic acid) (PLGA) through a general biosynthetic route offers unique rodlike polymers for use in physical chemistry and materials science. This research contributes to the understanding and application of polymers in creating complex macromolecular architectures (Zhang, Fournier, Mason, & Tirrell, 1992).

Safety and Hazards

The compound “(4r)-4-Benzyl-d-glutamic acid hcl” should be handled with care. It is advised to keep the compound away from heat, sparks, open flames, and hot surfaces . It should not be inhaled or ingested, and contact with skin, eyes, or clothing should be avoided . The compound should be handled under inert gas and protected from moisture . It is also recommended to use personal protective equipment as required .

Properties

IUPAC Name |

(2R,4R)-2-amino-4-benzylpentanedioic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(12(16)17)7-9(11(14)15)6-8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLSUDKIMKECP-DHTOPLTISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(furan-2-yl)methyl]-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2655916.png)

![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]thiophene-3-carboxamide](/img/structure/B2655918.png)

![6-{4-[(Pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2655920.png)

![4-chloro-5H,6H-pyrido[3,2-d]pyrimidin-6-one](/img/structure/B2655923.png)

![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2655928.png)

![4-[(1H-imidazol-1-yl)amino]benzoic acid hydrochloride](/img/structure/B2655932.png)

![N-methyl-6-propyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2655933.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2655937.png)